molecular formula C15H9Cl2N3O2 B3823430 2-naphthyl (4,6-dichloro-2-pyrimidinyl)carbamate

2-naphthyl (4,6-dichloro-2-pyrimidinyl)carbamate

Cat. No. B3823430
M. Wt: 334.2 g/mol
InChI Key: GOKRKRYOXPAEEW-UHFFFAOYSA-N
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Description

“2-naphthyl (4,6-dichloro-2-pyrimidinyl)carbamate” is a compound that contains a pyrimidine ring, which is a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3 . The compound also contains a naphthyl group attached to the pyrimidine ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One approach involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide . Another method involves the use of organolithium reagents for the preparation of dichloro-phenylpyrimidine and chloro-dithianylpyrimidine .


Molecular Structure Analysis

The molecular formula of “2-naphthyl (4,6-dichloro-2-pyrimidinyl)carbamate” is C14H8Cl2N2 . The average mass is 275.133 Da and the monoisotopic mass is 274.006439 Da .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite diverse. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions has been shown to be highly regioselective, favoring the formation of C-4 substituted products .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their structure and the biological system they interact with. Pyrimidine derivatives have been reported to exhibit a wide range of pharmacological effects, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing activities .

Safety and Hazards

As for the safety and hazards, it’s important to handle “2-naphthyl (4,6-dichloro-2-pyrimidinyl)carbamate” with care. Similar compounds like 4-(4,6-Dichloro-2-pyrimidinyl)morpholine are known to cause skin and eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to use protective measures such as wearing protective gloves, clothing, and eye/face protection, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions in the research of pyrimidine derivatives are promising. There is a continuous interest in the synthesis of new pyrimidine derivatives due to their wide range of biological activities . Furthermore, the development of novel synthetic methodologies could lead to molecules with improved druglikeness and ADME-Tox properties .

properties

IUPAC Name

naphthalen-2-yl N-(4,6-dichloropyrimidin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O2/c16-12-8-13(17)19-14(18-12)20-15(21)22-11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKRKRYOXPAEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)NC3=NC(=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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